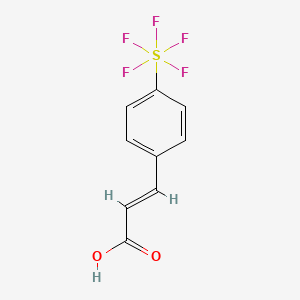

4-(Pentafluorosulfur)cinnamic acid

Description

BenchChem offers high-quality 4-(Pentafluorosulfur)cinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pentafluorosulfur)cinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-4-1-7(2-5-8)3-6-9(15)16/h1-6H,(H,15,16)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUUUUDYDIQTOU-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword: The Emergence of the Pentafluorosulfur Group in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 4-(Pentafluorosulfur)cinnamic Acid

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with unique physicochemical properties is perpetual. The pentafluorosulfanyl (SF₅) group has recently gained significant prominence as a "super-trifluoromethyl" moiety, offering a distinct combination of properties that make it highly attractive for modulating bioactivity and material characteristics.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of 4-(Pentafluorosulfur)cinnamic acid, a valuable building block that marries the unique attributes of the SF₅ group with the versatile chemistry of the cinnamic acid scaffold.

The SF₅ group is characterized by its octahedral geometry, high electronegativity (σₚ = +0.68), and exceptional thermal and chemical stability.[1][3][4][5] Despite its strong electron-withdrawing nature, it paradoxically increases lipophilicity (π = 1.51), a combination that can profoundly enhance a molecule's metabolic stability and membrane permeability.[3][4] These properties make the SF₅ group an effective bioisostere for tert-butyl or trifluoromethyl groups, providing a powerful tool for lead optimization in drug discovery.[4][6]

This document moves beyond a simple recitation of steps, delving into the causality behind synthetic choices and providing self-validating protocols grounded in established chemical principles.

Retrosynthetic Analysis: Strategic Pathways to the Target Molecule

A logical analysis of the 4-(Pentafluorosulfur)cinnamic acid structure reveals several viable disconnections for its synthesis. The most prominent strategies involve forming the core C=C double bond, leveraging well-established and robust chemical transformations.

Caption: Retrosynthetic pathways for 4-(Pentafluorosulfur)cinnamic acid.

This analysis highlights three primary synthetic strategies, each with distinct advantages and considerations:

-

Palladium-Catalyzed Heck Reaction: Coupling of an aryl halide with an acrylate. This is often the most direct and high-yielding approach.

-

Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of a benzaldehyde derivative with a phosphonate ylide. This route offers excellent control over the (E)-alkene stereochemistry.[7]

-

Sonogashira Coupling and Subsequent Functionalization: Formation of a terminal alkyne, which can then be converted to the carboxylic acid. This multi-step route provides access to the valuable 4-(pentafluorosulfanyl)phenylacetylene intermediate.

Primary Synthetic Route: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful method for C-C bond formation, coupling unsaturated halides with alkenes via a palladium catalyst.[8] It is exceptionally well-suited for synthesizing cinnamic acid derivatives.[9][10] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Causality in Protocol Design

-

Aryl Halide Choice: 4-Bromo-1-(pentafluorosulfanyl)benzene is the preferred starting material. While aryl iodides are more reactive, the bromo-analogue offers a good balance of reactivity, stability, and cost. Aryl chlorides are generally unreactive under these conditions.[11]

-

Catalyst System: A simple palladium source like Palladium(II) acetate (Pd(OAc)₂) is often sufficient, as it is reduced in situ to the active Pd(0) species. The use of phosphine ligands is common but can be avoided, especially in aqueous media which can stabilize the catalytic species.[9][12]

-

Base and Solvent: An inorganic base like potassium carbonate or an organic base like triethylamine is required to neutralize the hydrogen halide (HBr) formed during the reaction, regenerating the Pd(0) catalyst.[8][12] An aqueous-biphasic system (e.g., Toluene/Water or DMF/Water) is highly effective. Water helps solubilize the base and the acrylate salt, and simplifies product isolation, as the halide byproducts are removed in the aqueous phase.[9][13]

Detailed Experimental Protocol: Heck Reaction

This protocol is designed as a self-validating system for synthesizing 4-(Pentafluorosulfur)cinnamic acid.

Table 1: Materials for Heck Reaction

| Reagent | Molar Eq. | Amount | Purpose |

| 4-Bromo-1-(pentafluorosulfanyl)benzene | 1.0 | (e.g., 2.83 g, 10 mmol) | Aryl Source |

| Acrylic Acid | 1.2 | (0.86 g, 12 mmol) | Alkene Source |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 | (22.4 mg, 0.1 mmol) | Catalyst Precursor |

| Potassium Carbonate (K₂CO₃) | 2.0 | (2.76 g, 20 mmol) | Base |

| N,N-Dimethylformamide (DMF) | - | 40 mL | Solvent |

| Water | - | 10 mL | Co-solvent |

Step-by-Step Methodology:

-

Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 eq), acrylic acid (1.2 eq), potassium carbonate (2.0 eq), and Palladium(II) acetate (0.01 eq).

-

Solvent Addition: Add N,N-Dimethylformamide (DMF) and water to the flask.

-

Inert Atmosphere: Purge the system with nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-8 hours).

-

Work-up (Cooling & Filtration): Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and the palladium black precipitate.

-

Work-up (Acidification): Transfer the filtrate to a beaker containing 200 mL of water. Slowly acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate salt, causing the desired 4-(pentafluorosulfur)cinnamic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining salts.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) is recommended. The expected yield is typically in the range of 75-90%.

Alternative Route: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction provides an excellent alternative, particularly valued for its high (E)-stereoselectivity.[7] This pathway requires the preparation of 4-(pentafluorosulfanyl)benzaldehyde as a key intermediate.

Workflow for HWE Synthesis

Caption: Workflow for the HWE synthesis of the target molecule.

Detailed Experimental Protocol: HWE Reaction

Part A: Synthesis of 4-(pentafluorosulfanyl)benzaldehyde

-

Dissolve 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) and stir for 30 minutes.

-

Add anhydrous DMF (1.5 eq) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated to yield the crude aldehyde, which can be purified by column chromatography.

Part B: HWE Olefination and Saponification

Table 2: Materials for HWE Protocol

| Reagent | Molar Eq. | Purpose |

| 4-(pentafluorosulfanyl)benzaldehyde | 1.0 | Aldehyde Source |

| Triethyl phosphonoacetate | 1.1 | Phosphonate Ylide Precursor |

| Sodium Hydride (NaH, 60% disp.) | 1.2 | Base |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool to 0 °C and slowly add triethyl phosphonoacetate (1.1 eq). Stir until hydrogen evolution ceases (approx. 30 min).

-

Olefination: Add a solution of 4-(pentafluorosulfanyl)benzaldehyde (1.0 eq) in THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure to yield ethyl 4-(pentafluorosulfanyl)cinnamate.

-

Saponification: Dissolve the crude ester in a mixture of THF and ethanol. Add a solution of sodium hydroxide (2.0 eq in water) and heat to reflux for 2 hours.

-

Acidification: Cool the mixture and remove the organic solvents in vacuo. Dilute with water and acidify with 2M HCl to precipitate the final product, 4-(pentafluorosulfanyl)cinnamic acid.

-

Isolation: Collect the product by filtration, wash with water, and dry.

Characterization and Quality Control

Confirming the identity and purity of the final product is critical. A combination of spectroscopic methods should be employed.

Table 3: Expected Analytical Data for 4-(Pentafluorosulfur)cinnamic Acid

| Technique | Expected Data |

| ¹H NMR | δ ~7.8-8.0 (d, 2H, Ar-H ortho to SF₅), δ ~7.6-7.8 (d, 2H, Ar-H meta to SF₅), δ ~7.7 (d, 1H, vinylic-H β to COOH), δ ~6.5 (d, 1H, vinylic-H α to COOH), δ >12 (br s, 1H, COOH). Coupling constant for vinylic protons ~16 Hz, indicative of (E)-isomer. |

| ¹³C NMR | Signals expected for carboxyl (~171 ppm), aromatic carbons (4 signals), and vinylic carbons (2 signals). Carbon attached to SF₅ will show coupling to fluorine.[14] |

| ¹⁹F NMR | Characteristic SF₅ pattern: a doublet (~65 ppm, 4F, SF₄ₑᵩ) and a pentet (~87 ppm, 1F, SFₐₓ) with J(F-F) ≈ 150 Hz.[1] This is the definitive signature of the SF₅ group. |

| HRMS (EI/ESI) | Calculated m/z for C₉H₇F₅O₂S should match the observed value. |

Safety and Handling

-

Organofluorine Compounds: Handle with care in a well-ventilated fume hood. While the SF₅ group itself is very stable, precursors and reagents can be hazardous.[5]

-

Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Sodium hydride is flammable and reactive towards moisture. Palladium compounds are toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Conditions: Reactions should be conducted under an inert atmosphere where specified to prevent side reactions and ensure safety.

Conclusion

The synthesis of 4-(pentafluorosulfur)cinnamic acid is readily achievable through robust and well-documented chemical transformations. The Mizoroki-Heck reaction represents the most direct and efficient primary route, leveraging commercially available starting materials. For applications where strict (E)-stereochemistry is paramount, the Horner-Wadsworth-Emmons olefination provides a reliable alternative. The unique electronic and steric properties of the SF₅ group make this cinnamic acid derivative a highly valuable building block for the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.[4][15][16]

References

- Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5).

- Jagtap, S. V., & Deshpande, R. M. (n.d.).

- BenchChem. (2025). Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.

- MDPI. (2025, April 5). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules.

- Wikipedia. (n.d.). Pentafluorosulfanylbenzene.

- Lee, W. H., et al. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC.

- ResearchGate. (2025, August 5). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- Scite.ai. (n.d.). ChemInform Abstract: Synthesis of Substituted Cinnamic Acids According to the Heck Reaction in an Aqueous Medium.

- Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. Retrieved from Pharmaceutical Business Review Website.

- Nguyen, T. M., et al. (2026, January 5). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.

- ResearchGate. (2025, August 6). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- ChemRxiv. (n.d.). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6.

- ResearchGate. (2025, August 6). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation.

- Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art.

- Beilstein Journals. (n.d.). Highly selective synthesis of (E)-alkenyl- (pentafluorosulfanyl)benzenes through Horner–Wadsworth.

- Beier Group, P. (n.d.). New methodologies for the preparation of (pentafluorosulfanyl)benzenes.

- PMC. (n.d.). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.

- Wikipedia. (n.d.). Sonogashira coupling.

- Wiley Online Library. (n.d.). On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor.

- PMC. (n.d.). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.

- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION - Photophysical Properties and Photochemistry of Substituted Cinnamates and Cinnamic Acids. Retrieved from The Royal Society of Chemistry Website.

- ACS Publications. (n.d.). Synthesis and Chemistry of Ethynylsulfur Pentafluoride.

- Vapourtec. (n.d.). Flow Chemistry: Sonogashira Coupling.

- Google Patents. (n.d.). US9238660B1 - Synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and analogs and their application for the preparation of SF5-aromatics.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). (PDF) 2,3,4,5,6-Pentafluoro-trans-cinnamic acid.

- ScienceDirect. (2024, November 7). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes.

- Sigma-Aldrich. (n.d.). 4-(Pentafluorosulphur)cinnamic acid | 851427-44-6.

- Comptes Rendus de l'Académie des Sciences. (2024, November 7). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Retrieved from Comptes Rendus de l'Académie des Sciences Website.

- Google Patents. (n.d.). US4571432A - Preparation of cinnamic acid.

- PubChem. (n.d.). 2,3,4,5,6-Pentafluorocinnamic acid | C9H3F5O2 | CID 1796494.

- Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives.

- ACS Organic & Inorganic Au. (2025, June 15). Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. scite.ai [scite.ai]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

4-(Pentafluorosulfur)cinnamic acid solubility data

Topic: Technical Guide: Solubility Profile and Physicochemical Characterization of 4-(Pentafluorosulfur)cinnamic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, physicochemical properties, and handling protocols for 4-(Pentafluorosulfur)cinnamic acid (CAS: 851427-44-6). Targeted at medicinal chemists and formulation scientists, this document focuses on the impact of the pentafluorosulfanyl (

The

Part 1: Physicochemical Profile[1][2]

Understanding the molecular architecture is the first step to mastering solubility. The

Table 1: Core Physicochemical Properties

| Property | Data / Estimate | Context & Implication |

| Chemical Name | 4-(Pentafluorosulfur)cinnamic acid | Also: 4-(Pentafluorosulphanyl)cinnamic acid |

| CAS Number | 851427-44-6 | Unique identifier for procurement/verification |

| Molecular Formula | ||

| Molecular Weight | 274.21 g/mol | Heavier than |

| Physical State | White to off-white solid | High melting point anticipated (>150°C) |

| Lipophilicity ( | High ( | Significantly more hydrophobic than |

| Acidity (pKa) | ~3.8 – 4.0 (Predicted) | More acidic than cinnamic acid (pKa 4.[1][2][3][4][5]44) due to electron-withdrawing |

| Hammett Constant | Strong electron-withdrawing group (EWG) stabilizes the carboxylate anion |

Structural Visualization & Electronic Effects

The following diagram illustrates the electronic push-pull system. The

Figure 1: Electronic and steric impact of the

Part 2: Solubility Landscape

The

Solvent Compatibility Guide

Table 2: Estimated Solubility Profile

| Solvent Class | Representative Solvent | Solubility Rating | Operational Notes |

| Aprotic Polar | DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Recommended for Stock. Stable. |

| Aprotic Polar | DMF (Dimethylformamide) | Good (>25 mM) | Alternative to DMSO. |

| Alcohols | Ethanol / Methanol | Moderate to Good | Solubility decreases with water addition. |

| Aqueous Buffer | PBS (pH 7.4) | Poor / Sparingly Soluble | Requires pre-dissolution in DMSO. |

| Pure Water | Water | Insoluble (<0.1 mg/mL) | Do not use for stock preparation. |

| Non-Polar | Dichloromethane | Moderate | Good for extraction/synthesis. |

Critical Handling Note: The "Crash-Out" Risk

When diluting a DMSO stock solution into an aqueous buffer (e.g., for a biological assay), the high lipophilicity of the

-

Threshold: Keep final DMSO concentration < 1% if possible, but ensure the compound concentration does not exceed its aqueous solubility limit (likely < 100 µM in buffer).

-

Mitigation: Use a serial dilution method involving an intermediate solvent blend (e.g., 50% DMSO/Water) before the final buffer step to prevent shock precipitation.

Part 3: Methodology for Solubility Determination

Since specific solubility values can vary by crystal polymorph and purity, researchers must validate solubility in their specific assay media. The following protocol is the industry "Gold Standard" for thermodynamic solubility.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of 4-(

Materials:

-

Test Media (PBS, Water, SGF, etc.)

-

HPLC or UV-Vis Spectrophotometer

-

Temperature-controlled shaker

Workflow:

-

Saturation: Add excess solid compound (~1-2 mg) to 1 mL of the test medium in a glass vial.

-

Equilibration: Cap tightly and shake at 25°C (or 37°C) for 24–48 hours.

-

Check: Ensure solid is still visible. If all dissolves, add more solid.

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with sample first to prevent adsorption).

-

Quantification:

-

Dilute the supernatant with Mobile Phase (e.g., Acetonitrile/Water).

-

Analyze via HPLC-UV (Detection typically at 270–290 nm for cinnamic core).

-

Calculate concentration using a standard curve prepared from a DMSO stock.

-

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Part 4: Implications for Drug Design

The substitution of the

-

Metabolic Stability: The

bond in the -

Lipophilicity Modulation:

-

If your lead compound is too polar (low permeability), the

group will significantly increase LogP (approx +1.0 to +1.2 LogP units vs H). -

If solubility is already poor, adding

may require formulation aids (cyclodextrins, lipid-based delivery) to achieve oral bioavailability.

-

-

Acidity: The enhanced acidity (lower pKa) means a higher percentage of the compound will be ionized at physiological pH (7.4). While ionization generally aids solubility, the extreme lipophilicity of the

tail may still dominate, driving the compound into lipid membranes.

References

-

Apollo Scientific. (n.d.). 4-(Pentafluorosulphur)cinnamic acid - Product Data. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(Pentafluorosulphur)cinnamic acid CAS 851427-44-6. Retrieved from

- Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl (SF5) as a Superior Bioisostere in Medicinal Chemistry. Chemical Reviews. (Contextual data on SF5 lipophilicity and Hammett constants).

-

ChemicalBook. (2025).[2] 4-(Pentafluorosulfanyl)benzoic acid Properties. Retrieved from (Used for analog comparison of MP and solubility).

-

PubChem. (2025).[3] Cinnamic Acid and Derivatives Physical Properties. Retrieved from

Sources

- 1. CAS 14290-86-9: trans-4-Fluorocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | 832-32-6 [chemicalbook.com]

- 3. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Pentafluorosulphanyl)benzoic acid | 832-32-6 [sigmaaldrich.com]

- 5. 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Pentafluorosulfanyl)benzoic acid | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the NMR Spectroscopy of 4-(Pentafluorosulfur)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfur (SF₅) group has emerged as a critical substituent in medicinal chemistry and materials science, valued for its unique electronic properties, high stability, and significant lipophilicity.[1][2] 4-(Pentafluorosulfur)cinnamic acid is a key building block that incorporates this "super-trifluoromethyl" moiety into a versatile cinnamic acid backbone.[1] Accurate and unambiguous structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-(Pentafluorosulfur)cinnamic acid, detailing the theoretical underpinnings and practical considerations for acquiring and interpreting high-quality data. We delve into the characteristic spectral signatures, including the complex spin systems of the SF₅ group and its influence on the cinnamic acid framework, offering field-proven insights to aid researchers in their synthetic and analytical endeavors.

Introduction: The Significance of the SF₅ Moiety

The introduction of fluorine-containing groups into organic molecules can profoundly alter their physicochemical and biological properties.[1] The pentafluorosulfur (SF₅) group, in particular, has garnered immense interest as a bioisostere for bulky or electron-withdrawing groups like trifluoromethyl (-CF₃), nitro (-NO₂), or tert-butyl.[3] Its potent electron-withdrawing nature, combined with exceptional thermal and chemical stability and high lipophilicity, makes it an attractive functionality for modulating the efficacy, metabolic stability, and membrane permeability of drug candidates.[1][2]

4-(Pentafluorosulfur)cinnamic acid serves as a versatile platform for introducing the SF₅ group into more complex molecular architectures. Characterizing this molecule with confidence is the first step in any research and development pipeline. NMR spectroscopy provides an unparalleled, non-destructive method to confirm its structure, assess purity, and understand its electronic properties through the precise measurement of chemical shifts and coupling constants.[4]

Fundamentals of NMR Spectroscopy for SF₅-Aryl Compounds

The NMR analysis of 4-(Pentafluorosulfur)cinnamic acid requires a multi-nuclear approach (¹H, ¹³C, and ¹⁹F). The presence of the SF₅ group introduces specific complexities and rich information into each of these spectra.

-

¹⁹F NMR: This is the most diagnostic experiment. The five fluorine atoms of the SF₅ group attached to an aromatic ring typically exhibit a characteristic AB₄ spin system, arising from one unique apical fluorine (Fₐ) and four chemically equivalent equatorial fluorines (Fₑ).

-

¹H NMR: The spectrum will show signals for the aromatic protons and the vinyl protons of the cinnamic acid backbone. The chemical shifts of the aromatic protons are significantly influenced by the strong electron-withdrawing effect of the SF₅ group.

-

¹³C NMR: The carbon spectrum will reveal signals for all nine carbon atoms. A key feature is the presence of carbon-fluorine (C-F) couplings, which are invaluable for assigning the carbons of the SF₅-substituted aromatic ring.

// Nodes for the molecule C1 [label="C1", pos="0,0!"]; C2 [label="C2", pos="1.2,0.7!"]; C3 [label="C3", pos="2.4,0.7!"]; C4 [label="C4", pos="3.6,0!"]; C5 [label="C5", pos="2.4,-0.7!"]; C6 [label="C6", pos="1.2,-0.7!"]; S [label="S", pos="4.8,0!"]; C7 [label="C7 (β)", pos="-1.2,0!"]; C8 [label="C8 (α)", pos="-2.4,0!"]; C9 [label="C9 (C=O)", pos="-3.6,0!"]; O1 [label="O", pos="-4.2,0.7!"]; O2H [label="OH", pos="-4.2,-0.7!"]; H2 [label="H", pos="1.2,1.4!"]; H3 [label="H", pos="3.0,1.4!"]; H5 [label="H", pos="3.0,-1.4!"]; H6 [label="H", pos="1.2,-1.4!"]; H7 [label="H", pos="-1.2,0.7!"]; H8 [label="H", pos="-2.4,0.7!"];

// Edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- C8; C8 -- C9; C9 -- O1 [style=double]; C9 -- O2H; C4 -- S; C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8;

// SF5 group node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.3]; Fa [label="Fₐ", pos="5.6,0!"]; Fe1 [label="Fₑ", pos="4.8,0.8!"]; Fe2 [label="Fₑ", pos="4.8,-0.8!"]; Fe3 [label="Fₑ", pos="4.4,0.4!"]; Fe4 [label="Fₑ", pos="5.2,-0.4!"]; S -- Fa; S -- Fe1; S -- Fe2; S -- Fe3; S -- Fe4;

// Labels node [shape=plaintext, fontcolor="#4285F4"]; label_aromatic [label="Aromatic Protons\n(AA'BB' System)", pos="2.1,2.2!"]; node [fontcolor="#34A853"]; label_vinyl [label="Vinyl Protons\n(AX System)", pos="-1.8,1.5!"]; node [fontcolor="#EA4335"]; label_sf5 [label="SF₅ Group\n(AB₄ System)", pos="5.8,1.2!"]; } ddot Figure 1: Structure of 4-(Pentafluorosulfur)cinnamic acid with key nuclei highlighted.

Analysis of the ¹⁹F NMR Spectrum: The SF₅ Signature

The ¹⁹F NMR spectrum is the most definitive tool for confirming the presence and integrity of the pentafluorosulfur group. Due to the magnetic inequivalence of the apical and equatorial fluorines, a characteristic AB₄ spin system is observed.

-

Apical Fluorine (Fₐ, "A" part): This single fluorine atom is coupled to the four equatorial fluorine atoms. Its signal appears as a well-defined quintet .

-

Equatorial Fluorines (Fₑ, "B₄" part): These four equivalent fluorine atoms are coupled to the single apical fluorine. Their signal appears as a doublet .

The coupling constant between the apical and equatorial fluorines (JFₐ-Fₑ) is typically large, in the range of 145-155 Hz.[1]

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| Fₐ (1F, apical) | ~85 ppm | quintet (quin) | JFₐ-Fₑ ≈ 150 Hz |

| Fₑ (4F, equatorial) | ~63 ppm | doublet (d) | JFₑ-Fₐ ≈ 150 Hz |

| Table 1: Predicted ¹⁹F NMR Data for the SF₅ Group in 4-(Pentafluorosulfur)cinnamic acid. Chemical shifts are referenced to CFCl₃. |

Causality Insight: The square pyramidal geometry of the SF₅ group dictates this splitting pattern. The four equatorial fluorines lie in a plane and are equidistant from the apical fluorine, leading to a single large coupling constant and the observed AB₄ pattern. Any significant deviation from this pattern could indicate decomposition or structural rearrangement.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides structural information about the organic framework of the molecule. The key regions are the aromatic and the vinylic protons.

-

Aromatic Protons: The SF₅ group is a strong deactivating, meta-directing group. The protons on the aromatic ring form an AA'BB' system, which often appears as two distinct doublets.

-

H-3/H-5 (ortho to SF₅): These protons are deshielded due to the electron-withdrawing nature of the SF₅ group and will appear further downfield.

-

H-2/H-6 (meta to SF₅): These protons are less affected and will appear further upfield relative to H-3/H-5.

-

The coupling between these adjacent aromatic protons (³JHH) is typically around 8-9 Hz.

-

-

Vinylic Protons: The two protons on the double bond (H-α and H-β) form an AX spin system.

-

They will appear as two distinct doublets.

-

The trans-configuration of the double bond is confirmed by a large coupling constant (³JHα-Hβ) of approximately 16 Hz.[5]

-

| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| H-α (1H, vinyl) | ~6.5 ppm | doublet (d) | ³JHα-Hβ ≈ 16 Hz |

| H-β (1H, vinyl) | ~7.7 ppm | doublet (d) | ³JHβ-Hα ≈ 16 Hz |

| H-2/H-6 (2H, aromatic) | ~7.6 ppm | doublet (d) | ³JHH ≈ 8.5 Hz |

| H-3/H-5 (2H, aromatic) | ~7.8 ppm | doublet (d) | ³JHH ≈ 8.5 Hz |

| -COOH (1H, acid) | >12 ppm | broad singlet (br s) | - |

| Table 2: Predicted ¹H NMR Data for 4-(Pentafluorosulfur)cinnamic acid. Chemical shifts are referenced to TMS. |

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, often acquired with proton decoupling, confirms the carbon skeleton. The most informative signals are those of the aromatic carbons coupled to the SF₅ group.

-

C-4 (ipso-Carbon): The carbon directly attached to the sulfur atom (C-ipso) will show a complex multiplet due to coupling with the five fluorine atoms. This signal is often broadened and may be of low intensity.

-

C-3/C-5 (ortho-Carbons): These carbons will appear as a triplet due to coupling with the two nearest equatorial fluorine atoms (²JCF).

-

C-2/C-6 (meta-Carbons): These carbons will show a smaller coupling to the fluorine atoms.

-

Other Carbons: The carboxylic acid carbonyl (C-9), the vinylic carbons (C-7, C-8), and the unsubstituted aromatic carbon (C-1) will appear as singlets at their characteristic chemical shifts.[6][7]

| Carbon(s) | Predicted Chemical Shift (δ) | Multiplicity (due to C-F coupling) |

| C-9 (C=O) | ~171 ppm | s |

| C-4 (C-SF₅) | ~155 ppm | m (complex) |

| C-7 (C-β) | ~145 ppm | s |

| C-1 | ~135 ppm | s |

| C-2/C-6 | ~129 ppm | t (small J) |

| C-3/C-5 | ~127 ppm | t |

| C-8 (C-α) | ~118 ppm | s |

| Table 3: Predicted ¹³C NMR Data for 4-(Pentafluorosulfur)cinnamic acid. Chemical shifts are referenced to TMS. |

Trustworthiness Check: The observation of C-F coupling is a self-validating feature. The absence of these characteristic splittings on the aromatic carbons would cast serious doubt on the presence or position of the SF₅ group. Specialized NMR techniques that decouple both ¹H and ¹⁹F can be used for simplification but are often not necessary for routine confirmation.[8]

Experimental Protocols

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 4-(Pentafluorosulfur)cinnamic acid.

-

Select an appropriate deuterated solvent. DMSO-d₆ or CDCl₃ are common choices. Ensure the compound is fully dissolved.

-

Add a small amount of an internal standard for referencing (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C). For quantitative ¹⁹F NMR, an external standard or a fluorine-containing internal standard like trifluorotoluene may be used.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.

-

For ¹⁹F NMR: Use a standard 1D fluorine pulse program. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed.[10] Ensure the spectral width is large enough to encompass the signals of the SF₅ group.

-

For ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2-5 seconds is recommended for quantitative accuracy.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference the TMS signal to 0.00 ppm or the residual solvent peak. For ¹⁹F, reference to an external standard (e.g., CFCl₃ at 0.00 ppm).

-

Analyze the spectra by identifying chemical shifts, integrating peak areas (for ¹H), and measuring coupling constants.

-

Conclusion

The NMR spectroscopic analysis of 4-(Pentafluorosulfur)cinnamic acid is a powerful and essential characterization technique. By leveraging a multi-nuclear approach (¹H, ¹³C, and ¹⁹F), researchers can gain a complete and unambiguous picture of the molecular structure. The characteristic AB₄ pattern in the ¹⁹F spectrum serves as a definitive fingerprint for the SF₅ group, while the ¹H and ¹³C spectra, including key C-F couplings, confirm the integrity of the cinnamic acid backbone and the substitution pattern. The methodologies and spectral interpretations detailed in this guide provide a robust framework for scientists and drug development professionals working with this important fluorinated building block, ensuring high confidence in their analytical results and accelerating their research programs.

References

-

Danylec, B., & Iskander, M. N. (2002). ¹H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. Journal of Chemical Education, 79(8), 983. Available at: [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 6(11), 3948–3956. Available at: [Link]

-

Lee, H., et al. (2019). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 24(15), 2799. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). IR, ¹H NMR and ¹³C NMR spectra of cinnamic acid. Available at: [Link]

-

Prinz, C., et al. (2021). Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) Synthesis and characterization of new derivatives of cinnamic acid. Available at: [Link]

-

Lennartz, M., et al. (2021). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chemistry – A European Journal, 27(5), 1844-1853. Available at: [Link]

-

Study Loop. (2025). H NMR Spectrum of Cinnamic Acid 600 MHz, CDCl₃. YouTube. Available at: [Link]

-

Choi, Y. S. (1985). Studies in Fluorine Chemistry: ¹³C NMR Investigation of SF₅/SO₂F Fluor. Portland State University Dissertations and Theses. Available at: [Link]

-

Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Available at: [Link]

-

Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2021). (PDF) Pentafluorosulfanyl (SF₅) as a Superior ¹⁹F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Available at: [Link]

-

ResearchGate. (2025). ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF₅—C₆H₄—COOH. Available at: [Link]

-

Gerig, J. T. (2001). An Overview of Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Royal Society of Chemistry. (2013). ¹H- and ¹³C-NMR for compounds. Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Beilstein-Institut. (2019). Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Rao, U. R. K. (1969). Nuclear Magnetic Resonance Studies of Group V Pentaflourides and Related Compounds. McMaster University. Available at: [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF₅). Available at: [Link]

-

Modgraph Consultants Ltd. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Available at: [Link]

-

Nanalysis Corp. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts for compound 5. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. Available at: [Link]

-

Scribd. (n.d.). Approximate ¹H and ¹³C NMR Shifts. Available at: [Link]

-

René, F., et al. (2024). Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie, 27. Available at: [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. d-nb.info [d-nb.info]

- 10. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

A Technical Guide to the ¹⁹F NMR Spectroscopy of 4-(Pentafluorosulfur)cinnamic acid for Pharmaceutical Research

Abstract: The pentafluorosulfur (SF₅) group has emerged as a functional motif of significant interest in medicinal chemistry and drug development, often termed a "super-trifluoromethyl" group for its unique combination of properties.[1][2] Its incorporation into molecular scaffolds can profoundly influence lipophilicity, metabolic stability, and biological activity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ¹⁹F nucleus, stands as the premier analytical technique for the unambiguous characterization of molecules containing this moiety.[5][6] This in-depth guide provides a comprehensive overview of the theoretical principles, practical experimental protocols, and detailed spectral interpretation for the ¹⁹F NMR analysis of 4-(Pentafluorosulfur)cinnamic acid, a key building block for advanced pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage ¹⁹F NMR for the structural elucidation and analysis of SF₅-containing compounds.

The Pentafluorosulfur (SF₅) Group: A Paradigm Shift in Drug Design

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing molecular properties.[2] Within the arsenal of fluorinated groups, the pentafluorosulfur (SF₅) moiety is increasingly recognized for its distinctive and advantageous characteristics.

Unique Physicochemical Profile: The SF₅ group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a square pyramidal geometry. This structure imparts a unique set of properties:

-

High Electronegativity: The cumulative electron-withdrawing effect of the five fluorine atoms makes the SF₅ group one of the most electronegative functionalities used in medicinal chemistry.[3]

-

Exceptional Stability: The strength and stability of the S-F bonds render the group highly resistant to chemical degradation and metabolic breakdown, a crucial attribute for enhancing the in-vivo half-life of a drug.[3][7]

-

Modulated Lipophilicity: Despite its high polarity, the SF₅ group can increase the overall lipophilicity of a molecule, which can improve its ability to permeate biological membranes and enhance bioavailability.[2][3]

As a bioisosteric replacement for common groups like tert-butyl or trifluoromethyl (CF₃), the SF₅ group offers a novel tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds, potentially improving drug efficacy and safety.[7]

Fundamentals of ¹⁹F NMR for Analyzing SF₅-Containing Molecules

¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing organofluorine compounds for several key reasons. The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protium.[8] This high sensitivity, combined with an expansive chemical shift range of ~800 ppm, provides outstanding signal dispersion and resolution, minimizing the spectral overlap that can complicate ¹H NMR.[8][9]

The Signature AB₄ Spin System of the Aryl-SF₅ Group: The five fluorine atoms of the SF₅ group are not chemically equivalent. They exist in two distinct magnetic environments:

-

One Apical (Axial) Fluorine (Fₐ): This fluorine is unique and represents the 'A' part of the spin system.

-

Four Basal (Equatorial) Fluorines (Fₑ): These four fluorines are chemically equivalent to each other and constitute the 'B₄' part of the spin system.

This arrangement gives rise to a characteristic AB₄ spin system in the ¹⁹F NMR spectrum. The coupling between the non-equivalent apical and basal fluorines (²J_Fₐ-Fₑ) dictates the appearance of the spectrum. The resulting pattern is typically:

-

A quintet for the apical fluorine (Fₐ): The signal for Fₐ is split into a quintet by the four equivalent equatorial fluorine nuclei.

-

A doublet for the equatorial fluorines (Fₑ): The signal for the four Fₑ nuclei is split into a doublet by the single apical fluorine nucleus.

This distinct "quintet-and-doublet" pattern is an unmistakable signature of the SF₅ group, allowing for its immediate identification.

Experimental Protocol for Acquiring High-Resolution ¹⁹F NMR Spectra

The acquisition of high-quality, interpretable ¹⁹F NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The causality behind each step is critical for ensuring reproducibility and accuracy.

Caption: Workflow from sample preparation to final spectrum.

Detailed Step-by-Step Methodology:

-

Analyte & Solvent Selection:

-

Rationale: A deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid a large, interfering ¹H signal from the solvent itself.[10] The choice of solvent depends on the analyte's solubility. 4-(Pentafluorosulfur)cinnamic acid, being a carboxylic acid, exhibits good solubility in polar aprotic solvents like DMSO-d₆ or acetone-d₆.

-

Procedure: Weigh approximately 5-25 mg of 4-(Pentafluorosulfur)cinnamic acid into a clean, dry vial.[11][12]

-

-

Sample Preparation:

-

Rationale: A homogeneous, particulate-free solution is critical for achieving high resolution and sharp spectral lines. Solid particles disrupt the magnetic field homogeneity, leading to poor shimming and broad peaks.[11][12]

-

Procedure: a. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial containing the analyte.[10] b. Cap the vial and vortex or sonicate until the solid is completely dissolved. Visually inspect against a light source to ensure no suspended particles remain. c. Prepare a filter by packing a small amount of cotton or glass wool into a Pasteur pipette. d. Using the filter pipette, transfer the clear solution into a high-quality 5 mm NMR tube.[10] The final sample height should be around 4-5 cm.[12]

-

-

Instrumental Setup & Acquisition:

-

Rationale: Proper instrument setup ensures optimal signal-to-noise and resolution. The relaxation delay (d1) is particularly important for quantitative accuracy, and should be set to at least 5 times the longest T1 relaxation time of the fluorine nuclei.[9]

-

Procedure: a. Insert the NMR tube into the spectrometer. b. Tune and match the ¹⁹F probe. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Perform automated or manual shimming to optimize the magnetic field homogeneity. e. Set up a standard 1D ¹⁹F acquisition experiment with typical parameters:

- Pulse Width (p1): Calibrated 90° pulse.

- Spectral Width (sw): Sufficiently wide to cover the aryl-SF₅ region (e.g., ~100 ppm, centered around +75 ppm).

- Acquisition Time (aq): 1-2 seconds.

- Relaxation Delay (d1): 2-5 seconds for routine spectra; >10s for quantitative analysis.

- Number of Scans (ns): 16 to 128, depending on sample concentration. f. Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Rationale: The raw FID data must be mathematically processed to generate the frequency-domain spectrum that is human-interpretable.

-

Procedure: a. Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. d. Apply a baseline correction. e. Reference the spectrum. While CFCl₃ (0 ppm) is the standard, it is volatile and rarely used directly. An external standard or referencing to a known compound in the mixture is common practice.[13]

-

In-Depth Spectral Interpretation of 4-(Pentafluorosulfur)cinnamic acid

The ¹⁹F NMR spectrum of 4-(Pentafluorosulfur)cinnamic acid provides a wealth of structural information through its chemical shifts and coupling patterns.

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. colorado.edu [colorado.edu]

Technical Analysis: FT-IR Spectroscopy of 4-(Pentafluorosulfur)cinnamic Acid

Topic: FT-IR Spectrum of 4-(Pentafluorosulfur)cinnamic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Spectroscopists[1][2]

Executive Summary & Chemical Context

The pentafluorosulfanyl group (

4-(Pentafluorosulfur)cinnamic acid represents a strategic building block, combining the bioisosteric potential of the

Chemical Profile[1][3][4][5][6][7][8]

-

IUPAC Name: (2E)-3-[4-(pentafluoro-

-sulfanyl)phenyl]prop-2-enoic acid[1][2][3][4] -

Molecular Formula:

[1][4] -

Key Structural Features:

Experimental Methodology

To ensure spectral fidelity, the following protocol is recommended. The

Sample Preparation[1][7][8]

-

Technique A: Attenuated Total Reflectance (ATR): Preferred for rapid qualitative analysis.[1][4] Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the fingerprint region where

absorbs strongly. -

Technique B: KBr Pellet: Recommended for high-resolution publication data.[1][2][4]

Instrument Parameters

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹ (Standard).[1]

-

Scans: Minimum 32 scans to resolve weak aromatic overtones.

-

Apodization: Blackman-Harris 3-term (optimizes peak shape).[1][2][4]

Spectral Analysis & Assignment

The spectrum is defined by the interplay between the electron-withdrawing

A. The High-Frequency Region (4000 – 2000 cm⁻¹)

This region is dominated by hydrogen bonding and C-H stretching.[1][2][4]

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Technical Insight |

| 2500 – 3300 | Carboxylic Acid Dimer: Very broad, intense band.[1][2][4] The "fermi resonance" often creates a jagged appearance. | |

| ~3050 – 3100 | Aromatic C-H: Weak, sharp bands characteristic of | |

| ~2980 – 3020 | Vinylic C-H: Associated with the trans-alkene double bond.[1][2][4] |

B. The Functional Group Region (2000 – 1500 cm⁻¹)

The

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Technical Insight |

| 1685 – 1705 | Conjugated Carbonyl: Typical cinnamic acids appear ~1680 cm⁻¹.[1][2][4] The EWG nature of | |

| 1625 – 1640 | Alkene Double Bond: Sharp band.[1][4] Conjugated with both the phenyl ring and the carbonyl. | |

| 1580 – 1600 | Aromatic Ring Breathing: Quadrant stretching of the benzene ring. |

C. The Fingerprint & Specific Region (1500 – 600 cm⁻¹)

Critical Identification Zone: This is where the

| Frequency (cm⁻¹) | Vibration Mode | Assignment & Technical Insight |

| 815 – 860 | The "SF5 Signature": A very strong, intense band.[1][2][4] The equatorial S-F bonds in the square pyramidal | |

| ~980 | Trans-Alkene: Strong band indicating trans geometry (E-isomer) of the cinnamic acid.[1][2][4] | |

| ~830 - 840 | Para-Substitution: Out-of-plane bending for 1,4-disubstituted benzene.[1][2][4] Note: This often overlaps heavily with the strong S-F stretching band. | |

| 580 – 600 | Axial S-F Stretch: A distinct, often sharp band lower in frequency than the equatorial stretches.[1] |

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure of 4-(Pentafluorosulfur)cinnamic acid using FT-IR data, differentiating it from common impurities or analogs.

Figure 1: Decision tree for spectral validation of 4-(SF5)cinnamic acid.

Applications in Drug Development

Understanding the spectral footprint of this molecule is vital for:

-

QC/Release Testing: The

band (815-860 cm⁻¹) is so intense it can be used for semi-quantitative purity analysis against non-fluorinated impurities.[1][2][4] -

Stability Studies: The

group is chemically stable, but the alkene is susceptible to oxidation or polymerization.[4] Loss of the 1630 cm⁻¹ ( -

Bioisosteric Replacement: Researchers use this moiety to block metabolic hotspots (para-position) while increasing lipophilicity (

increase ~ 1.2 vs

References

-

Savoie, R., et al. (2022).[1] Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal.[1] Link[1][2]

-

Singh, R. P., et al. (2003).[1][5][4] Quaternary salts containing the pentafluorosulfanyl (SF5) group.[5][4] Inorganic Chemistry.[1][4] Link[1][2]

-

Xu, W., et al. (2004).[1] Structures, thermochemistry, vibrational frequencies and integrated infrared intensities of SF5CF3 and SF5.[1][6] Molecular Physics.[1][6] Link[1][2]

-

NIST Chemistry WebBook. 4-Fluorocinnamic acid (Analog Reference).[1][2][4] National Institute of Standards and Technology. Link[1][2]

-

Doc Brown's Chemistry. Interpretation of the infrared spectrum of cinnamic acid.Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Synthesis and characterization of new derivatives of cinnamic acid [academia.edu]

- 3. 4-(Pentafluorosulphur)cinnamic acid | 851427-44-6 [sigmaaldrich.com]

- 4. elearning.uniroma1.it [elearning.uniroma1.it]

- 5. Quaternary salts containing the pentafluorosulfanyl (SF5) group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Technical Whitepaper: Mass Spectrometry Characterization of 4-(Pentafluorosulfur)cinnamic Acid

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists in drug discovery. It prioritizes mechanistic understanding over rote procedure, adhering to the requested "Senior Application Scientist" persona.

Executive Summary

The incorporation of the pentafluorosulfanyl (SF₅) group—often termed the "super-trifluoromethyl"—into pharmacophores has surged due to its high lipophilicity, strong electron-withdrawing nature, and exceptional metabolic stability. 4-(Pentafluorosulfur)cinnamic acid represents a critical building block and potential metabolite in the development of SF₅-containing therapeutics.

This guide provides a definitive methodology for the mass spectrometric analysis of this compound. Unlike standard cinnamic acid derivatives, the SF₅ moiety introduces unique isotopic signatures and fragmentation resistance that must be accounted for in analytical workflows. This document details the physicochemical basis for ionization choices, maps the collision-induced dissociation (CID) pathways, and provides a validated protocol for high-sensitivity detection.

Physicochemical Profile & MS Relevance

Understanding the molecule's intrinsic properties is the prerequisite for successful method development. The SF₅ group significantly alters the electron density of the aromatic ring, affecting ionization efficiency.

Table 1: Chemical & Mass Spectrometric Properties

| Property | Value / Description | MS Implication |

| IUPAC Name | (2E)-3-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]prop-2-enoic acid | Target analyte identity.[1] |

| Formula | C₉H₇F₅O₂S | Basis for exact mass calculation. |

| Monoisotopic Mass | 274.0087 Da | The theoretical m/z for extraction window (±5 ppm). |

| pKa (Calc.) | ~3.8 – 4.2 | Acidic; favors deprotonation in Negative Ion Mode (ESI-) . |

| LogP | ~3.6 | High lipophilicity requires high organic content in LC gradient. |

| Isotopic Pattern | ³⁴S contribution (~4.2% at M+2) | Distinctive "sulfur signature" aids in filtering background noise. |

Instrumentation & Method Development Strategy

Ionization Source Selection: ESI(-)

While positive mode (ESI+) is possible via protonation of the carbonyl oxygen, it is energetically unfavorable for this molecule due to the electron-withdrawing SF₅ group destabilizing the positive charge.

-

Recommendation: Electrospray Ionization in Negative Mode (ESI-) .

-

Mechanism: Abstraction of the carboxylic proton yields the stable carboxylate anion

. -

Causality: The resonance stabilization of the cinnamate backbone, combined with the inductive pull of the para-SF₅ group, makes the carboxylic proton highly labile, ensuring high ionization efficiency even at low concentrations.

Mobile Phase Chemistry

To maximize the signal-to-noise ratio (S/N) in ESI(-), we must avoid suppressing the ionization of the acid.

-

Solvent A: Water + 5 mM Ammonium Acetate (pH ~6.5).

-

Why: The acetate buffer maintains a pH above the analyte's pKa, ensuring it enters the source pre-ionized (in solution), which enhances ESI sensitivity. Avoid strong acids (Formic/TFA) which suppress

formation.

-

-

Solvent B: Acetonitrile (MeCN).

-

Why: MeCN provides better desolvation for fluorinated compounds compared to Methanol.

-

Fragmentation Mechanics (CID Pathways)

In tandem mass spectrometry (MS/MS), the fragmentation of 4-(Pentafluorosulfur)cinnamic acid follows a distinct, energy-dependent pathway. The SF₅ group is remarkably robust; unlike CF₃, it rarely undergoes facile defluorination under standard collision energies (10–40 eV).

Primary Pathway: Decarboxylation

The dominant transition is the neutral loss of CO₂ (44 Da). This is characteristic of cinnamic acid derivatives.

Secondary Pathway: Side Chain Degradation

At higher collision energies (>35 eV), the styrene-like anion degrades further, typically losing acetylene (C₂H₂) or undergoing skeletal rearrangement. Note that the C–S bond connecting the SF₅ group to the ring is extremely strong (bond dissociation energy ~86 kcal/mol) and usually survives the fragmentation of the alkene side chain.

Visualization of Fragmentation Logic

The following diagram maps the structural evolution of the ion during collision-induced dissociation.

Caption: Proposed ESI(-) fragmentation pathway. The stability of the SF₅ group directs fragmentation toward the propenoic side chain.

Validated Analytical Protocol

Sample Preparation (Self-Validating)

To ensure data integrity, use a "System Suitability Standard" (SST). Trans-cinnamic acid is recommended as a surrogate to verify the decarboxylation efficiency of the instrument before running the expensive SF₅ analog.

-

Stock Solution: Dissolve 1 mg of 4-(Pentafluorosulfur)cinnamic acid in 1 mL of 100% Methanol (Solubility is poor in pure water).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 2 mM Ammonium Acetate.

-

QC Check: Prepare a blank (solvent only) to rule out carryover, which is common with lipophilic SF₅ compounds.

LC-MS/MS Acquisition Parameters

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

| Parameter | Setting | Rationale |

| Polarity | Negative (ESI-) | Maximizes ionization of carboxylic acid. |

| Capillary Voltage | 2.5 – 3.0 kV | Lower voltage prevents coronal discharge (arcing). |

| Cone Voltage | 20 V | Moderate voltage prevents in-source fragmentation (decarboxylation). |

| Desolvation Temp | 400°C | High temp required to volatilize the lipophilic SF₅ moiety. |

| MRM Transition 1 (Quant) | 273.0 → 229.0 | Most abundant transition (Loss of CO₂). |

| MRM Transition 2 (Qual) | 273.0 → 203.0 | Structural confirmation (Loss of CO₂ + C₂H₂). |

| Collision Energy (CE) | 15 eV (Trans 1) / 35 eV (Trans 2) | Optimized for respective bond cleavages. |

Data Interpretation & Quality Control

-

Isotope Validation: Check the m/z 275 peak (M+2). It should be approximately 4-5% of the base peak intensity (due to ³⁴S and ¹⁸O). If this peak is absent or <1%, the peak is likely an interference, not the sulfur-containing target.

-

Retention Time: Expect the SF₅ analog to elute significantly later than unsubstituted cinnamic acid on a C18 column due to the hydrophobicity of the fluorine cluster.

References

-

Sante, G., et al. (2012). The SF5 Group in Organic Chemistry: Synthesis, Properties, and Applications. Chemical Reviews. Link (Context on SF5 stability and lipophilicity).

-

Clifford, M. N., et al. (2003). Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry. Link (Foundational mechanisms for cinnamic acid fragmentation).

-

Sigma-Aldrich. (2023). 4-(Pentafluorosulphur)cinnamic acid Product Specification. Link (Source for physical property verification).

-

Colby, D. A., et al. (2011). Pentafluorosulfanyl (SF5) as a Superior Bioisostere. Journal of Medicinal Chemistry. Link (Drug development context).

Sources

An In-Depth Technical Guide to the Purity Analysis of 4-(Pentafluorosulfur)cinnamic acid

Introduction: The Ascendant Role of the Pentafluorosulfur (SF₅) Moiety and the Imperative of Purity

In the landscape of modern medicinal chemistry and materials science, the pentafluorosulfur (SF₅) group is rapidly emerging as a functional group of significant interest.[1][2] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and its ability to enhance lipophilicity, makes it an attractive bioisostere for commonly employed groups like trifluoromethyl (CF₃) and tert-butyl moieties.[1][3][4][5] 4-(Pentafluorosulfur)cinnamic acid, a derivative of this class, stands as a valuable building block in the synthesis of novel therapeutic agents and advanced materials. The pronounced electron-withdrawing nature of the SF₅ group can significantly modulate the electronic properties and biological activity of the parent molecule.[1][6]

Given its potent influence on molecular properties, the absolute purity of 4-(Pentafluorosulfur)cinnamic acid is not merely a quality control metric but a fundamental prerequisite for reliable and reproducible research. The presence of even minute impurities, such as synthetic precursors, isomers, or degradation products, can lead to ambiguous biological data, flawed structure-activity relationship (SAR) studies, and compromised material performance. This guide provides a comprehensive framework for the rigorous purity analysis of 4-(Pentafluorosulfur)cinnamic acid, detailing the underlying principles and practical execution of essential analytical techniques.

Anticipated Impurity Profile: A Mechanistic Perspective

A robust purity analysis strategy begins with a considered understanding of potential impurities arising from the synthetic route. While specific impurities are pathway-dependent, a general understanding of the reactivity of related compounds can inform the analytical approach. The synthesis of aromatic SF₅ compounds can be challenging, and common impurities may include:

-

Precursors and Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 4-aminocinnamic acid or related precursors.

-

Isomeric Impurities: The cis (Z) isomer of the cinnamic acid double bond may be present alongside the thermodynamically more stable trans (E) isomer.

-

Byproducts of SF₅ Introduction: The introduction of the pentafluorosulfur group can sometimes be incomplete or lead to side reactions, resulting in partially fluorinated species or other related organosulfur compounds.

-

Related Cinnamic Acid Derivatives: Depending on the synthetic pathway, other substituted cinnamic acids could be present as impurities.[7][8]

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is rarely sufficient to declare a compound as "pure." A multi-pronged, orthogonal approach, where different techniques exploit distinct physicochemical properties of the analyte and its potential impurities, is the gold standard for purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like 4-(Pentafluorosulfur)cinnamic acid.[9] It excels at separating the main component from closely related impurities.

-

Stationary Phase (Column): A C18 column is the preferred choice due to the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity.[10][11]

-

Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (typically acetonitrile or methanol) is crucial. The acidic component ensures that the carboxylic acid group remains protonated, leading to consistent retention times and sharp peak shapes.[10][12] A gradient is often necessary to elute any more lipophilic impurities that might be present.

-

Detection: UV detection is highly suitable for cinnamic acid derivatives due to the strong UV absorbance of the conjugated system.[7] A detection wavelength around 270-280 nm is typically optimal.[7][13]

-

Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 279 nm.[13]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4-(Pentafluorosulfur)cinnamic acid sample.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is generally considered high for research-grade material.[14]

-

Visualizing the Analytical Workflow

Caption: A streamlined workflow for the comprehensive purity analysis of 4-(Pentafluorosulfur)cinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities. For a fluorinated compound like 4-(Pentafluorosulfur)cinnamic acid, ¹H, ¹³C, and ¹⁹F NMR are all essential.

-

¹H NMR: Provides information on the protons in the molecule. The characteristic signals for the vinylic protons of the cinnamic acid backbone and the aromatic protons will be present. The coupling constants between the vinylic protons can confirm the trans stereochemistry.

-

¹³C NMR: Confirms the carbon framework of the molecule. While there is limited direct data for 4-(Pentafluorosulfur)cinnamic acid, data for analogous compounds like 4-fluorocinnamic acid and 2,3,4,5,6-pentafluoro-trans-cinnamic acid can provide expected chemical shift ranges.[15][16]

-

¹⁹F NMR: This is particularly crucial for SF₅-containing compounds. The spectrum should show a characteristic pattern for the SF₅ group, typically an AB₄ spin system, confirming the integrity of this vital functional group.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Data Analysis:

-

Integrate the proton signals in the ¹H NMR spectrum to determine the relative ratios of different protons. Any unexpected signals may indicate impurities.

-

Compare the observed chemical shifts in all spectra to theoretically predicted values or data from analogous structures.

-

Analyze the ¹⁹F NMR spectrum for the expected AB₄ pattern of the SF₅ group.

-

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry provides a direct measurement of the molecular weight of the compound, offering definitive confirmation of its identity.[17][18] It is also highly sensitive for detecting impurities with different molecular weights.

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for a carboxylic acid like 4-(Pentafluorosulfur)cinnamic acid, typically forming the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., QTOF or Orbitrap) is advantageous as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[19]

-

Instrumentation: A high-resolution mass spectrometer, which can be coupled to an HPLC system (LC-MS) for impurity identification.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis:

-

Confirm the presence of the expected molecular ion.

-

Search for other ions that may correspond to potential impurities. The presence of sulfur can be indicated by the presence of the ³⁴S isotope peak, which is approximately 4.4% of the abundance of the ³²S peak.[17]

-

Summarizing the Purity Data

For clear and concise reporting, the quantitative data from the purity analysis should be tabulated.

| Analytical Technique | Parameter Measured | Typical Specification | Purpose |

| RP-HPLC | Peak Area % | > 98% | Quantifies the main component and detects non-volatile impurities. |

| ¹H NMR | Spectral Integrity | Conforms to structure | Confirms the chemical structure and identifies proton-containing impurities. |

| ¹⁹F NMR | Spectral Integrity | Conforms to SF₅ structure | Confirms the presence and integrity of the pentafluorosulfur group. |

| HRMS | Molecular Weight | Matches theoretical mass ± 5 ppm | Confirms the elemental composition and molecular identity. |

Conclusion: A Commitment to Scientific Rigor

The purity analysis of 4-(Pentafluorosulfur)cinnamic acid is a critical process that underpins its reliable application in research and development. A multi-technique approach, leveraging the strengths of HPLC, NMR, and MS, provides a comprehensive and trustworthy assessment of purity. By understanding the rationale behind the choice of each analytical method and adhering to rigorous experimental protocols, researchers can ensure the quality of their starting materials, leading to more accurate and reproducible scientific outcomes. This commitment to analytical excellence is fundamental to advancing the exciting potential of SF₅-containing molecules in drug discovery and materials science.

References

-

Rowan. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

-

Gao, Y., et al. (2022). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. Available from: [Link]

-

MDPI. (2022). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. Available from: [Link]

-

Pérez-Castaño, E., et al. (2021). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules. Available from: [Link]

-

Britannica. Organosulfur compound. Available from: [Link]

-

Wikipedia. Pentafluorosulfanylbenzene. Available from: [Link]

-

Welz, T., et al. (2021). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry. Available from: [Link]

-

Colby, D. A., et al. (2014). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Journal of Medicinal Chemistry. Available from: [Link]

-

DTIC. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Available from: [Link]

-

ResearchGate. (2004). Mass spectra of major organosulfur compounds isolated from garlic. Available from: [Link]

-

Castro-Alvarez, A., et al. (2010). 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

-

Di Martino, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules. Available from: [Link]

-

PubChem. 2,3,4,5,6-Pentafluorocinnamic acid. Available from: [Link]

-

Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Available from: [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. Available from: [Link]

-

Pan, F., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. Chemical Communications. Available from: [Link]

-

Veeprho. Cinnamic Acid Impurities and Related Compound. Available from: [Link]

-

CABI Digital Library. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Available from: [Link]

-

Université Laval. (2015). Developments in the synthesis of new SF5-containing compounds. Available from: [Link]

-

Royal Society of Chemistry. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available from: [Link]

-

Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available from: [Link]

-

Reddit. (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? Available from: [Link]

-

Organic Syntheses. α-PHENYLCINNAMIC ACID. Available from: [Link]

-

Impact Factor. (2020). Development and Validation of Stability-Indicating Reverse Phase- High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Nifedipine in Bulk and Tablet Dosage Form. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. (2021). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Available from: [Link]

-

ResearchGate. (2016). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid. Available from: [Link]

-

Pharmaffiliates. Cinnamic acid and its Impurities. Available from: [Link]

-